

# What is the chemical structure of D-(+)-Cellotriose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **D-(+)-Cellotriose**

Cat. No.: **B10769720**

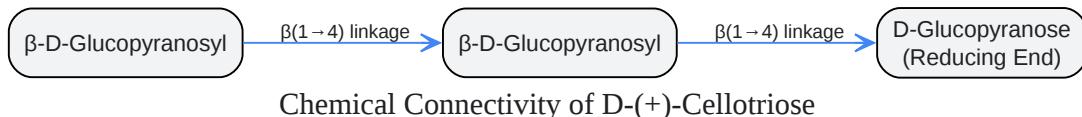
[Get Quote](#)

An In-depth Guide to the Chemical Structure of **D-(+)-Cellotriose**

## Introduction

**D-(+)-Cellotriose** is a naturally occurring oligosaccharide, specifically a trisaccharide, that plays a significant role in carbohydrate chemistry and various industrial applications.<sup>[1]</sup> It is a fundamental structural component of cellulose, the most abundant organic polymer on Earth. As an intermediate in the enzymatic hydrolysis of cellulose, **D-(+)-Cellotriose** is an essential substrate for studying cellulase activity, which is crucial for the development of biofuels.<sup>[2]</sup> Its well-defined structure also makes it a valuable standard in carbohydrate analysis and research into polysaccharide functions.<sup>[1]</sup>

## Molecular Composition and Linkage


**D-(+)-Cellotriose** is a polymer composed of three D-glucose monosaccharide units.<sup>[3]</sup> These units are linearly connected by  $\beta$ -1,4-glycosidic bonds.<sup>[1]</sup> This specific linkage involves the hydroxyl group on the first carbon (C1) of one glucose molecule bonding with the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The ' $\beta$ ' designation refers to the stereochemistry at the anomeric carbon (C1), where the substituent is oriented in the equatorial position.

The systematic name for **D-(+)-Cellotriose** is O- $\beta$ -D-Glucopyranosyl-(1 $\rightarrow$ 4)-O- $\beta$ -D-glucopyranosyl-(1 $\rightarrow$ 4)-D-glucose. This nomenclature precisely describes the structure: two  $\beta$ -

D-glucopyranosyl units linked sequentially to a terminal D-glucose molecule via (1→4) linkages.

## Chemical Structure Visualization

The linear arrangement of the three glucose units linked by  $\beta$ -1,4-glycosidic bonds can be represented as a signaling pathway or workflow diagram. This visualization clarifies the connectivity and the repeating nature of the linkage found in cellulose.



[Click to download full resolution via product page](#)

Figure 1: Schematic diagram of **D-(+)-Cellotriose** structure.

## Physicochemical Properties

A summary of the key quantitative data and properties of **D-(+)-Cellotriose** is provided below for easy reference.

| Property          | Value                                                                | References |
|-------------------|----------------------------------------------------------------------|------------|
| Molecular Formula | $C_{18}H_{32}O_{16}$                                                 |            |
| Molecular Weight  | 504.44 g/mol                                                         |            |
| CAS Number        | 33404-34-1                                                           |            |
| Appearance        | White to Off-white Solid                                             |            |
| Purity            | ≥95%                                                                 |            |
| Melting Point     | 156-170 °C                                                           |            |
| Synonyms          | Cellotriose, $(\beta\text{-D-Glc-[1 \rightarrow 4]})_2\text{-D-Glc}$ |            |

## Experimental Protocols

Detailed experimental protocols for the analysis and characterization of oligosaccharides like **D-(+)-Cellotriose** are extensive. A common method for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

### Protocol: 1D and 2D NMR Spectroscopy for Structural Confirmation

- Sample Preparation: Dissolve 5-10 mg of **D-(+)-Cellotriose** (purity ≥95%) in 0.5 mL of Deuterium Oxide ( $D_2O$ ). Ensure complete dissolution, using sonication if necessary.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- 1D  $^1H$  NMR Acquisition:
  - Acquire a standard one-dimensional proton NMR spectrum.
  - Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 2 seconds.
  - The anomeric proton signals ( $H_1$ ) are expected to appear in the  $\delta$  4.4-5.2 ppm region. The  $\beta$ -configuration is confirmed by a large coupling constant ( $J \approx 8$  Hz).

- 2D COSY (Correlation Spectroscopy) Acquisition:
  - Perform a COSY experiment to establish proton-proton correlations within each glucose ring.
  - This helps in assigning the signals for H2, H3, H4, H5, and H6 protons starting from the anomeric proton.
- 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
  - Run an HSQC experiment to correlate each proton with its directly attached carbon atom.
  - This allows for the assignment of the carbon signals (C1-C6). The C4 signal of the non-reducing glucose units will show a downfield shift due to glycosylation.
- 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
  - Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.
  - The key correlation to confirm the  $\beta(1 \rightarrow 4)$  linkage is the cross-peak between the anomeric proton (H1) of one glucose unit and the C4 of the adjacent unit.
- Data Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Compare the obtained chemical shifts and coupling constants with literature values for **D-(+)-Cellotriose** to confirm its identity and structure.

This multi-dimensional NMR approach provides unambiguous evidence for the sequence of monosaccharides and the nature of the glycosidic linkages, confirming the structure of **D-(+)-Cellotriose**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [What is the chemical structure of D-(+)-Cellotriose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10769720#what-is-the-chemical-structure-of-d-cellotriose]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)